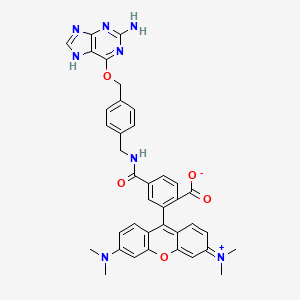
Snap-tmr
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SNAP-Cell TMR-Star is a red fluorescent substrate used to label SNAP-tag fusion proteins inside living cells, on cell surfaces, or in vitro. It is a cell-permeable substrate based on the single isomer 6-carboxytetramethylrhodamine. This compound is suitable for standard rhodamine filter sets and has an excitation maximum at 554 nm and an emission maximum at 580 nm .
准备方法
Synthetic Routes and Reaction Conditions
SNAP-Cell TMR-Star is synthesized by derivatizing benzylpurines and benzylchloropyrimidines. The substituted benzyl group of the substrate is covalently attached to the SNAP-tag during the labeling reaction .
Industrial Production Methods
The industrial production of SNAP-Cell TMR-Star involves the preparation of 30 nmol of the substrate, sufficient to make 10 ml of a 3 µM SNAP-tag fusion protein labeling solution. The substrate is stored at -20°C for long-term storage or at 4°C in the dark for short-term storage .
化学反应分析
Types of Reactions
SNAP-Cell TMR-Star undergoes substitution reactions where the substituted benzyl group of the substrate is covalently attached to the SNAP-tag .
Common Reagents and Conditions
The labeling reaction involves the use of DMSO to dissolve the SNAP-tag substrate. The reaction is carried out in a buffer at pH 7.5 .
Major Products
The major product formed from the reaction is the covalently labeled SNAP-tag fusion protein .
科学研究应用
SNAP-Cell TMR-Star is widely used in various scientific research applications, including:
In vivo Imaging: It is used for live cell imaging to visualize and track fused proteins.
Pulse Chase: It helps in studying the dynamics of protein synthesis and degradation.
Receptor Internalization: It is used to study the internalization of receptors on cell surfaces.
Protein Localization: It aids in determining the localization of proteins within cells.
Protein Labeling: It is used to label proteins for various biochemical and cellular assays.
作用机制
SNAP-Cell TMR-Star exerts its effects by covalently attaching to the SNAP-tag, a small protein based on mammalian O6-alkylguanine-DNA alkyltransferase. The substituted benzyl group of the substrate is covalently attached to the SNAP-tag, enabling the specific and covalent attachment of virtually any molecule to a protein of interest .
相似化合物的比较
SNAP-Cell TMR-Star is compared with other SNAP-tag substrates such as benzyl guanine derivatives. The addition of an anionic sulfonate to benzyl guanine improves solubility, reduces non-specific staining, and renders the bioconjugation handle impermeable while leaving its cargo untouched . This makes SNAP-Cell TMR-Star unique in its ability to label SNAP-tag fusion proteins with high specificity and minimal background .
List of Similar Compounds
- Benzyl guanine derivatives
- Benzylchloropyrimidine derivatives
属性
分子式 |
C38H34N8O5 |
|---|---|
分子量 |
682.7 g/mol |
IUPAC 名称 |
4-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C38H34N8O5/c1-45(2)24-10-13-27-30(16-24)51-31-17-25(46(3)4)11-14-28(31)32(27)29-15-23(9-12-26(29)37(48)49)35(47)40-18-21-5-7-22(8-6-21)19-50-36-33-34(42-20-41-33)43-38(39)44-36/h5-17,20H,18-19H2,1-4H3,(H4-,39,40,41,42,43,44,47,48,49) |
InChI 键 |
FBUWGJIZADLAIY-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCC5=CC=C(C=C5)COC6=NC(=NC7=C6NC=N7)N)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



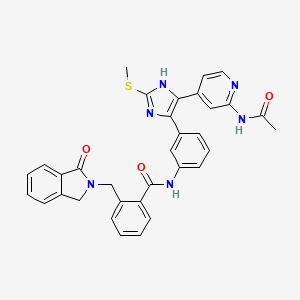
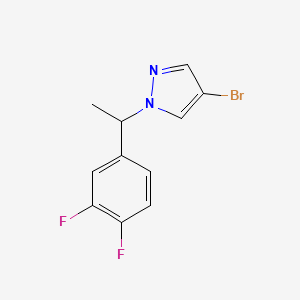
![(1S)-4-[(1R,3aR,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1-hydroxy-4-methylsulfonylcyclohexyl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]-1-(fluoromethyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14764881.png)


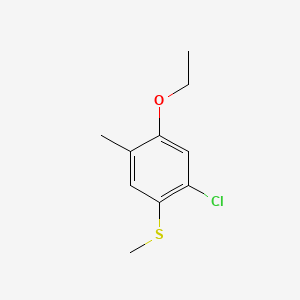
![4-Bromobenzo[d]thiazol-6-amine](/img/structure/B14764907.png)
![3-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}piperidine-2,6-dione](/img/structure/B14764912.png)
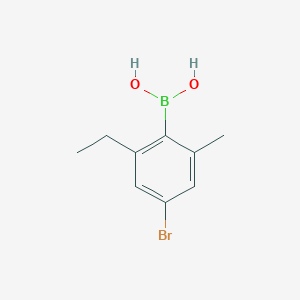
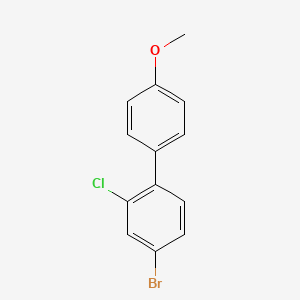
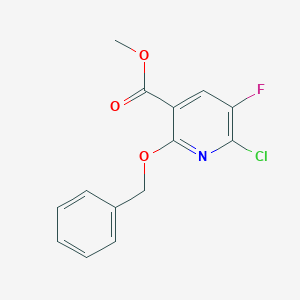
![6-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14764949.png)

